12-trans-Hydroxy juvenile hormone III
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Overview
Description
12-trans-Hydroxy juvenile hormone III is a monoterpenoid.
Scientific Research Applications
Hormonal Interaction and Immune Response : Research shows that juvenile hormone III and 20-hydroxy-ecdysone have antagonistic effects on the immune response in Drosophila melanogaster. While 20-hydroxy-ecdysone promotes the induction of antimicrobial peptide genes, juvenile hormone III and its analogs suppress this immune potentiation, suggesting a complex interaction between these hormones in regulating insect immunity (Flatt et al., 2008).
Evolution of Juvenile Hormone Receptor : A study identified a mutation in the receptor Methoprene-tolerant that significantly impacts the evolutionary adaptation of the arthropod juvenile hormone pathway. This mutation enhances the receptor's responsiveness to juvenile hormone III, illustrating the critical role of juvenile hormone in the developmental and life history events across arthropods, including insects and crustaceans (Miyakawa et al., 2013).
Nuclear Receptor Binding and Conformational Changes : Another study demonstrated that the insect nuclear receptor Ultraspiracle (USP), which binds juvenile hormone III, undergoes specific conformational changes upon binding. This interaction suggests juvenile hormone III plays a critical role in modulating the receptor's function, providing insights into the molecular mechanisms through which juvenile hormone III exerts its regulatory effects (Jones et al., 2001).
Plant-Derived Juvenile Hormone III Analogues : Research identified juvenile hormone III and its analogues in the stem bark of Cananga latifolia, expanding the understanding of juvenile hormone III presence and potential roles beyond the animal kingdom. This discovery could have implications for the study of plant-insect interactions and the development of new biopesticides (Yang et al., 2013).
Quantification and Extraction in Ants : A methodological study detailed the extraction, purification, and quantification of juvenile hormone III in ants, highlighting the hormone's significant effects on development, reproduction, and behavior in social insects. This protocol underlines the importance of accurate measurement techniques in understanding the roles of juvenile hormone III in insect physiology (Brent & Dolezal, 2009).
Properties
Molecular Formula |
C16H26O4 |
---|---|
Molecular Weight |
282.37 g/mol |
IUPAC Name |
methyl (2E,6E)-9-[(2R,3R)-3-(hydroxymethyl)-3-methyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C16H26O4/c1-12(8-9-14-16(3,11-17)20-14)6-5-7-13(2)10-15(18)19-4/h6,10,14,17H,5,7-9,11H2,1-4H3/b12-6+,13-10+/t14-,16-/m1/s1 |
InChI Key |
SQVPMPJSJJNPOS-TWAVMNLWSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1[C@@](O1)(C)CO |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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